molecular formula C14H13N3O4 B4300597 methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate

methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate

Cat. No.: B4300597
M. Wt: 287.27 g/mol
InChI Key: JQQJJBZBGDLXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate is a complex organic compound that features a benzoate ester linked to a nitropyridine moiety via an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate typically involves multiple steps. One common method starts with the nitration of 4-methylpyridine to produce 4-methyl-3-nitropyridine . This intermediate is then subjected to a reaction with aminomethylbenzoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Carboxylic acid derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate involves its interaction with specific molecular targets. The nitro group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

methyl 4-[[(3-nitropyridin-4-yl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-21-14(18)11-4-2-10(3-5-11)8-16-12-6-7-15-9-13(12)17(19)20/h2-7,9H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQJJBZBGDLXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=C(C=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.